Bonqkrekic acid
Description
Overview of Bonqkrekic Acid as a Microbial Metabolite and Biochemical Probe
Bongkrekic acid is a highly unsaturated tricarboxylic fatty acid produced by the bacterium Burkholderia gladioli pathovar cocovenenans. wikipedia.orgnih.gov This bacterium is found in soil and on plants and can contaminate food products, particularly those that are fermented, such as coconut-based tempe bongkrek and corn-based foods. wikipedia.orgtandfonline.com The production of bongkrekic acid is favored in warm environments (22–30 °C) with a neutral pH, conditions often present during the fermentation of these foods. nih.govtandfonline.com
From a biochemical standpoint, bongkrekic acid is a powerful and specific inhibitor of the mitochondrial adenine (B156593) nucleotide translocase (ANT). nih.govcymitquimica.com The ANT is a crucial protein located in the inner mitochondrial membrane responsible for exchanging adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria. wikipedia.orgnih.gov By binding to the ANT, bongkrekic acid effectively traps ATP inside the mitochondria, preventing its export to the rest of the cell and thereby disrupting cellular energy metabolism. wikipedia.orgblogspot.com This specific mechanism of action has made bongkrekic acid an invaluable biochemical probe for studying mitochondrial function, particularly the processes of oxidative phosphorylation and apoptosis (programmed cell death). ontosight.airesearchgate.netcaymanchem.com
Historical Development of this compound Research
The story of bongkrekic acid research begins with a tragic food poisoning outbreak in Java, Indonesia, in 1895, linked to the consumption of a traditional fermented coconut dish called tempe bongkrek. wikipedia.org However, it wasn't until the early 1930s that Dutch researchers, Mertens and van Veen, identified the causative agent as a bacterium they named Pseudomonas cocovenenans (now known as Burkholderia gladioli pv. cocovenenans) and the toxic compound it produced, which they named bongkrekic acid. wikipedia.orgresearchgate.net
Early research focused on the isolation, purification, and structural elucidation of this complex molecule. researchgate.netresearcher.life The complete chemical structure of bongkrekic acid was a significant challenge for chemists, with the first total synthesis being achieved by E.J. Corey in 1984. wikipedia.orgnih.gov This breakthrough paved the way for more detailed investigations into its mechanism of action.
A pivotal moment in bongkrekic acid research was the discovery of its specific inhibitory effect on the mitochondrial adenine nucleotide translocase. researchgate.net This finding transformed bongkrekic acid from solely a toxin of public health concern to a critical tool for cell biologists and biochemists. It allowed for the detailed study of the ANT's role in cellular energy supply and its involvement in the mitochondrial permeability transition pore (MPTP), a key player in apoptosis. wikipedia.orgblogspot.com
Contemporary Significance and Emerging Research Frontiers for this compound Studies
In recent years, research on bongkrekic acid has continued to expand into new and exciting areas. While its role in food safety remains a significant concern, with outbreaks still occurring, particularly in Asia, the scientific focus has broadened. mdpi.comnih.govcfs.gov.hk
One of the most active areas of research is the investigation of the genetic basis for bongkrekic acid production. The identification of the bon gene cluster, responsible for the biosynthesis of the toxin, has been a major advancement. mdpi.com This discovery allows for the differentiation between pathogenic, bongkrekic acid-producing strains of B. gladioli and their non-pathogenic counterparts, which is crucial for food safety and diagnostics. mdpi.combohrium.com
Furthermore, the unique ability of bongkrekic acid to modulate mitochondrial function has led to its use in cancer research. ontosight.aiiiarjournals.org Scientists are exploring its potential to selectively induce cell death in cancer cells, which often have altered metabolic pathways. caymanchem.comiiarjournals.org The development of fluorescently labeled analogs of bongkrekic acid is also providing new tools to probe the dynamics of the adenine nucleotide translocator in living cells. nih.gov
The total synthesis of bongkrekic acid and its analogs remains an area of active research, with chemists developing more efficient and convergent strategies. blogspot.comnih.govthieme-connect.com These synthetic advancements not only provide a stable supply of the compound for research but also allow for the creation of novel analogs with potentially different biological activities. nih.gov The study of its isomers, such as isobongkrekic acid, is also revealing nuances in toxicity and biological function. acs.orgmdpi.com
The development of rapid and sensitive detection methods for both the bacterium and the toxin is another critical research frontier. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org Techniques like UPLC-MS/MS and immunosensors are being developed to ensure food safety and for rapid diagnosis in clinical settings. researchgate.netfrontiersin.orgfrontiersin.org
| Research Area | Key Findings & Developments |
| Microbial Production | Produced by Burkholderia gladioli pv. cocovenenans under specific temperature and pH conditions. nih.govtandfonline.com The bon gene cluster is responsible for its synthesis. mdpi.com |
| Biochemical Mechanism | Specific inhibitor of the mitochondrial adenine nucleotide translocase (ANT), blocking ATP/ADP exchange. nih.govcymitquimica.com |
| Historical Milestones | First linked to food poisoning in 1895. wikipedia.org Bacterium and toxin identified in the 1930s. wikipedia.org First total synthesis in 1984. wikipedia.orgnih.gov |
| Cancer Research | Investigated for its potential to selectively induce apoptosis in cancer cells. ontosight.aicaymanchem.comiiarjournals.org |
| Synthetic Chemistry | Ongoing efforts to develop more efficient total synthesis routes and create novel analogs. blogspot.comnih.govthieme-connect.com |
| Detection Methods | Development of advanced analytical techniques like UPLC-MS/MS and immunosensors for rapid detection. researchgate.netfrontiersin.orgfrontiersin.org |
Structure
2D Structure
Properties
CAS No. |
60132-21-0 |
|---|---|
Molecular Formula |
C28H38O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2E,4Z,8Z,10E,14E,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+ |
InChI Key |
SHCXABJSXUACKU-FKGXVRENSA-N |
SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O |
Isomeric SMILES |
CC(C/C=C/CC/C=C/C=C\CC(/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O |
Canonical SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O |
Color/Form |
White amorphous solid |
melting_point |
50-60 °C |
Other CAS No. |
11076-19-0 |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water, 0.002 mg/L at 25 °C (est) |
vapor_pressure |
3.9X10-15 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Origin, Biosynthesis, and Biogenesis of Bonqkrekic Acid
Microbial Producers and Ecological Context of Bongkrekic Acid Production
Identification and Characterization of Burkholderia gladioli pathovar cocovenenans
Bongkrekic acid is produced by the bacterium Burkholderia gladioli pathovar cocovenenans. wikipedia.orgcfs.gov.hk Historically, this bacterium was known as Pseudomonas cocovenenans. nih.govwikipedia.org It is a Gram-negative, rod-shaped, motile, and aerobic bacterium commonly found in natural environments like soil and on plants. fda.gov.tw While the Burkholderia gladioli species includes several pathovars that are pathogenic to plants, such as those causing rot in mushrooms and onions, B. gladioli pv. cocovenenans is uniquely distinguished by its ability to produce the lethal bongkrekic acid. bohrium.comoup.com This pathovar is considered the only one within the Burkholderia genus to be a significant foodborne pathogen for humans. fda.gov.tw
Genomic studies have been crucial in differentiating the toxin-producing strains from other non-pathogenic B. gladioli strains. nih.gov Analyses such as 16S rRNA sequencing, DNA-DNA hybridization, and fatty acid profiling have confirmed that while B. cocovenenans and B. gladioli belong to the same species, the designation of pathovar cocovenenans is used to specifically identify the strains capable of producing bongkrekic acid. bohrium.com
Environmental Factors Influencing Bongkrekic Acid Production
The production of bongkrekic acid by B. gladioli pv. cocovenenans is significantly influenced by specific environmental conditions. The bacterium thrives in environments rich in fatty acids, particularly those found in coconut and corn. cfs.gov.hksfa.gov.sg This is a key reason why outbreaks of bongkrekic acid poisoning have historically been linked to the consumption of fermented coconut-based products like tempe bongkrek and fermented corn products. wikipedia.orgsfa.gov.sg
Several factors create an optimal environment for the bacterium to proliferate and synthesize the toxin:
Temperature: The ideal temperature range for the growth of B. gladioli pv. cocovenenans is between 30 and 37°C, while the optimal temperature for toxin production is slightly lower, between 22 and 30°C. cfs.gov.hk
pH: A neutral pH environment is conducive to the growth of the bacterium and subsequent toxin production. sfa.gov.sg Acidic conditions, such as the addition of lemon juice or vinegar during fermentation, can inhibit the growth of the correct microorganisms and reduce the likelihood of toxin formation. sfa.gov.sg
Substrate Composition: The concentration and type of lipids in the substrate are critical. Detectable amounts of bongkrekic acid are not produced in media with low (10% or less) coconut fat concentrations. nih.gov However, at higher concentrations (40-50%), significant amounts of the toxin can be produced. nih.gov
Moisture and Oxygen: Humid and airtight conditions, often found in improperly managed food fermentation processes, can promote the growth of the bacterium. pribolab.com
Co-cultivation: The presence of certain fungi, such as Rhizopus oligosporus (used in tempeh production), can stimulate the production of bongkrekic acid. oup.com Co-cultivation with fungi like Aspergillus brasiliensis and Rhizopus oryzae has been shown to significantly increase bongkrekic acid yields. oup.com
A study on fermented glutinous rice flour found that lower temperatures (10-20°C) and lower humidity (20%) reduced the production of bongkrekic acid. fao.org Conversely, warm and humid conditions favor its production. nih.gov
| Factor | Condition Favoring Production |
| Temperature | 22-30°C for toxin production |
| pH | Neutral |
| Substrate | High fatty acid content (e.g., coconut, corn) |
| Moisture | High humidity |
| Co-cultivation | Presence of certain fungi (e.g., Rhizopus oligosporus) |
Genetic and Enzymatic Foundations of Bonqkrekic Acid Biosynthesis
The synthesis of the complex bongkrekic acid molecule is a sophisticated process orchestrated by a dedicated set of genes and enzymes.
Elucidation of the bon Gene Cluster and Regulatory Elements
The genetic blueprint for bongkrekic acid production is located in a specific gene cluster known as the bon gene cluster. nih.govnih.gov This cluster is found on chromosome 1 of B. gladioli pv. cocovenenans. nih.gov The presence of the bon gene cluster is the definitive factor that distinguishes the toxin-producing pathovar from other non-pathogenic strains of B. gladioli. nih.gov
Genomic analyses have revealed that the bon gene cluster is not present in all B. gladioli strains; it has been identified in approximately 15% of the documented genomes. nih.govoup.com This suggests that the gene cluster may have been acquired through horizontal gene transfer. oup.com The core biosynthetic genes within this cluster include bonA, bonB, bonD, bonF, bonG, bonJ, and bonK, with additional biosynthetic genes identified as bonE, bonH, bonI, bonL, and bonM. frontiersin.org
Upstream of the core bon genes, two putative regulatory genes, bonR1 and bonR2, have been identified, although their precise functions have not yet been experimentally confirmed. frontiersin.org
Mechanism of Modular Type I Polyketide Synthase (trans-AT PKS) in this compound Assembly
Bongkrekic acid is synthesized by a modular type I polyketide synthase (PKS), specifically a trans-AT PKS. nih.govfrontiersin.org This type of PKS is characterized by having a small number of free-standing acyltransferase (AT) domains that load all the acyl carrier proteins (ACPs) within the synthase, as opposed to cis-AT PKSs where each module contains its own AT domain. rsc.org
The PKS machinery assembles the polyketide chain in a modular fashion, with each module responsible for the incorporation and modification of a single building block, typically derived from acyl-CoA precursors. frontiersin.org The biosynthesis of bongkrekic acid involves the elongation of a polyketide fatty acid chain, with specific modules controlling the addition of extender units and subsequent chemical modifications. mdpi.com
Detailed Analysis of Key Enzymatic Steps (e.g., Isoprenoid-like β-branching, Methyl Group Oxidation)
The unique structure of bongkrekic acid, a branched tricarboxylic fatty acid, is the result of several key enzymatic reactions. nih.gov
Isoprenoid-like β-branching: A distinctive feature of bongkrekic acid biosynthesis is the formation of β-branches on the polyketide chain. This process is reminiscent of isoprenoid biosynthesis and involves a cassette of enzymes. rsc.orgnih.gov A 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) homolog catalyzes the addition of a two-carbon unit to the β-carbonyl of the growing polyketide chain. nih.gov This is followed by dehydration, and in some cases decarboxylation, mediated by enoyl-CoA hydratase (ECH) enzymes. nih.gov In the biosynthesis of bongkrekic acid, two β-branches are installed: an endo-β-methyl branch and a carboxymethyl β-branch. rsc.orgcore.ac.uk The selectivity of which branch is formed is determined by the specific enzymatic domains within the PKS modules. core.ac.uk
Methyl Group Oxidation: A crucial step in the formation of the tricarboxylic acid structure of bongkrekic acid is the six-electron oxidation of a methyl group to a carboxylic acid. nih.gov This transformation is catalyzed by the cytochrome P450 monooxygenase, BonL. nih.gov The function of BonL was confirmed through the structural elucidation of deoxybongkrekic acid from a mutant strain lacking a functional bonL gene. nih.gov
| Gene/Enzyme | Function in Bongkrekic Acid Biosynthesis |
| bon gene cluster | Contains all the genetic information for bongkrekic acid synthesis. |
| Type I PKS (trans-AT) | Assembles the polyketide backbone of bongkrekic acid. |
| HMGS-like enzymes | Catalyze the formation of β-branches on the polyketide chain. |
| BonL (Cytochrome P450) | Oxidizes a terminal methyl group to a carboxylic acid. |
Comparative Biosynthetic Pathways of Structurally Related Polyketides
The biosynthesis of bongkrekic acid by a trans-AT polyketide synthase (PKS) places it within a major class of biosynthetic pathways, particularly common in the genus Burkholderia, which is a prolific producer of such polyketides. researchgate.net Comparing the bon gene cluster and its mechanism to those for other trans-AT PKS-derived metabolites reveals both common principles and unique features.
A defining characteristic of trans-AT PKS systems, including the one for bongkrekic acid, is the absence of an acyltransferase (AT) domain within the core PKS modules. researchgate.net Instead, one or more discrete AT proteins are encoded in the gene cluster, and they function in trans to load the appropriate extender units (typically malonyl-CoA or methylmalonyl-CoA) onto the acyl carrier protein (ACP) domains of the PKS modules. researchgate.netmdpi.com This is a fundamental difference from the more common cis-AT PKS systems, where each module contains its own integrated AT domain.
The Burkholderia genus produces a variety of other polyketides via trans-AT PKS pathways, such as the antifungal agent enacyloxin and the toxin toxoflavin. researchgate.net While sharing the general trans-AT architecture, the biosynthetic pathways for these compounds differ significantly from that of bongkrekic acid in terms of their starting units, the number and type of extender units, and the specific tailoring reactions that occur after the polyketide chain is assembled.
One of the most distinctive features of bongkrekic acid's biosynthesis is the formation of its unique branched tricarboxylic acid structure. nih.gov The pathway involves several isoprenoid-like β-branching events, where the branches are derived from acetate. nih.gov Even more unusual is the biogenesis of the carboxyl group at the C-2 position. Isotopic labeling studies have shown that this carboxylate is formed by the complete oxidation of a methyl group from what was originally an acetyl-CoA starter unit. This is a rare biochemical transformation in polyketide biosynthesis and stands in contrast to the more typical use of carboxylated precursors to install such groups.
Another point of comparison is the evolutionary origin of the biosynthetic gene clusters. Pan-genomic analysis suggests that the bon gene cluster was likely acquired by Burkholderia gladioli through horizontal gene transfer events. frontiersin.orgoup.com This is supported by the fact that the cluster is found in only about 15% of sequenced B. gladioli genomes and is considered a "shell gene" (present in a subset of strains) rather than a core, species-wide gene. nih.govoup.com The acquisition of such complex gene clusters is a common evolutionary strategy for bacteria to gain new metabolic capabilities, such as the production of toxins or antibiotics.
Table 2: Comparative Features of Bongkrekic Acid and Other trans-AT PKS Pathways
| Feature | Bongkrekic Acid Biosynthesis | General trans-AT PKS Pathways (e.g., for Enacyloxins) | Reference |
|---|---|---|---|
| PKS Architecture | Modular Type I, trans-AT | Modular Type I, trans-AT | frontiersin.orgresearchgate.net |
| Acyltransferase (AT) | Supplied by discrete proteins (e.g., BonJ, BonK). | Supplied by one or more discrete proteins. | researchgate.netmdpi.com |
| Key Structural Feature | Branched, polyunsaturated tricarboxylic acid. | Varies widely; can be linear, macrocyclic, etc. | nih.govfda.gov.tw |
| Unusual Biosynthetic Step | Formation of a terminal carboxyl group via oxidation of an acetate-derived methyl group. | Varies; may include unique cyclizations, reductions, or other tailoring reactions. | nih.gov |
| Prevalence | Found in ~15% of B. gladioli genomes, suggesting recent acquisition. | Widespread in certain bacterial phyla, particularly Burkholderiales. | nih.govresearchgate.net |
Molecular Mechanisms of Action and Biological Interactions of Bonqkrekic Acid
Primary Molecular Target Identification and Characterization
The principal molecular target of bongkrekic acid is the mitochondrial adenine (B156593) nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane. nih.govebi.ac.uk This protein is responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix, a process fundamental to cellular energy homeostasis. researchgate.netmdpi.com
Specific Inhibition of Mitochondrial Adenine Nucleotide Translocase (ANT) by Bongkrekic Acid
Bongkrekic acid acts as a potent and specific inhibitor of ANT. nih.govagscientific.com Its mechanism of inhibition is distinct from other mitochondrial toxins as it does not directly target the electron transport chain. nih.gov Instead, bongkrekic acid binds to the ANT protein, locking it in a specific conformational state that prevents the translocation of adenine nucleotides. mdpi.comresearchgate.net This inhibition is highly specific, distinguishing its action from other inhibitors like oligomycin. researchgate.net The binding site for bongkrekic acid is on the matrix side of the inner mitochondrial membrane, where it stabilizes the "m-state" conformation of the ANT, effectively trapping the carrier and halting the ADP/ATP exchange. mdpi.com This leads to an accumulation of ATP within the mitochondria and a depletion of ADP in the mitochondrial matrix, thereby inhibiting further ATP synthesis through oxidative phosphorylation. researchgate.netresearchgate.net
Kinetic and Thermodynamic Analysis of Bongkrekic Acid-ANT Interactions
The interaction between bongkrekic acid and ANT exhibits specific kinetic and thermodynamic properties. The inhibition of oxidative phosphorylation by bongkrekic acid displays a sigmoidal relationship with its concentration, which suggests a cooperative binding mechanism, unlike the linear relationship observed with another ANT inhibitor, atractyloside. researchgate.net The dissociation constant (Ki) for bongkrekic acid's inhibition of mitochondrial respiration in isolated rat liver mitochondria is approximately 20 nM, indicating a very high affinity for its target. caymanchem.com The binding of bongkrekic acid is also temperature-dependent, being effective above 20°C. researchgate.net Once bound at this temperature, the inhibition is maintained even at 0°C. researchgate.net The stoichiometry of inhibition has been determined to be approximately 0.2 to 0.3 micromoles of inhibitor sites per gram of mitochondrial protein. researchgate.net
| Parameter | Value | Source |
| Inhibitor | Bongkrekic Acid | N/A |
| Target | Adenine Nucleotide Translocase (ANT) | nih.govebi.ac.uk |
| Binding Site | Matrix side of the inner mitochondrial membrane | mdpi.com |
| Inhibition Type | Non-competitive (locks ANT in m-state) | mdpi.com |
| Ki (rat liver mitochondria) | 20 nM | caymanchem.com |
| Inhibition Stoichiometry | 0.2-0.3 µmol/g protein | researchgate.net |
| Temperature Dependence | Effective above 20°C | researchgate.net |
Cellular and Subcellular Pathophysiological Modulations
The specific inhibition of ANT by bongkrekic acid triggers a cascade of detrimental effects at the cellular and subcellular levels, primarily impacting energy metabolism and cell survival pathways.
Impact on Mitochondrial Bioenergetics and ATP Homeostasis
By blocking the export of ATP from the mitochondria, bongkrekic acid severely disrupts cellular energy balance. researchgate.net This leads to a rapid depletion of cytosolic ATP, which is essential for a multitude of cellular processes. elifesciences.org Consequently, cells are forced to rely more heavily on less efficient energy production pathways like glycolysis. ebi.ac.uk This metabolic shift can lead to an accumulation of lactic acid, a hallmark of impaired mitochondrial respiration. researchgate.net Interestingly, while inhibiting ATP export, bongkrekic acid can lead to an increase in the mitochondrial membrane potential. ebi.ac.ukelifesciences.org This is because the proton-pumping activity of the electron transport chain continues, but the energy is not dissipated by ATP synthase due to the lack of ADP in the matrix. elifesciences.org
Elucidation of Bongkrekic Acid's Role in Modulating Programmed Cell Death (Apoptosis and Necrosis)
Bongkrekic acid has a complex and context-dependent role in modulating programmed cell death. It is known to be an inhibitor of the mitochondrial permeability transition pore (MPTP), a key player in both apoptosis and necrosis. nih.gov By binding to ANT, a component of the MPTP, bongkrekic acid can prevent the pore from opening, thereby inhibiting the release of pro-apoptotic factors like cytochrome c from the mitochondria. researchgate.netwjgnet.com This action can suppress apoptosis induced by certain stimuli. agscientific.comnih.gov However, the profound disruption of cellular energy homeostasis caused by bongkrekic acid can itself trigger cell death, often through necrotic pathways. researchgate.net For instance, in some cancer cell lines, bongkrekic acid has been shown to inhibit apoptosis but enhance cytotoxicity, leading to necrotic cell death. researchgate.net
Structure-Activity Relationship Studies for Bonqkrekic Acid and its Synthetic Derivatives
The intricate chemical structure of bongkrekic acid, a long-chain unsaturated tricarboxylic fatty acid, is crucial for its biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies, facilitated by the total synthesis of bongkrekic acid and its analogues, have provided valuable insights into the pharmacophore. nii.ac.jpnih.gov
Research has demonstrated that the three carboxylic acid moieties are essential for its potent inhibitory activity against ANT and its ability to suppress apoptosis. nih.govresearchgate.net Esterification of even one of these carboxyl groups can lead to a loss of anti-apoptotic activity and, in some cases, an increase in cytotoxicity. nih.gov The length of the carbon chain is also a critical determinant of its biological function. nih.gov Simplified synthetic derivatives have been created to probe the importance of other structural features. For example, a derivative lacking several methyl groups, a methoxy (B1213986) group, and internal double bonds was found to be a much weaker inhibitor of ANT, highlighting the contribution of these features to the high-affinity binding of the natural product. researchgate.net These SAR studies are crucial for the development of new research tools and potentially for designing novel therapeutic agents that target mitochondrial function. nih.govnih.gov
| Compound | Key Structural Features | Biological Activity | Source |
| Bongkrekic Acid | Three carboxylic acids, long unsaturated carbon chain, methyl and methoxy groups | Potent ANT inhibitor, apoptosis inhibitor | nih.govnih.gov |
| Esterified Derivatives | One or more carboxylic acids converted to esters | Reduced or abolished anti-apoptotic activity, sometimes increased cytotoxicity | nih.gov |
| Simplified Analogues (e.g., KH-17) | Lacking methyl, methoxy, and some double bonds | Weaker ANT inhibition | researchgate.net |
| Tricarboxylic Acid Derivatives | Retaining the three carboxyl groups with a proper length carbon chain | Maintained apoptosis inhibitory activity | nih.gov |
Advanced Analytical and Structural Characterization of Bonqkrekic Acid
Chromatographic Methodologies for Isolation, Detection, and Quantification
Chromatography, a cornerstone of separation science, is indispensable in the analysis of bongkrekic acid and its isomers from complex matrices such as food products and biological samples. Various chromatographic techniques have been developed and optimized to achieve high sensitivity, selectivity, and accuracy.
High-Performance Liquid Chromatography (HPLC) Applications for Bongkrekic Acid Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of bongkrekic acid. Due to the non-volatile and thermally labile nature of the acid, HPLC is often preferred over gas chromatography.
Research Findings:
Methods for the determination of bongkrekic acid often employ reversed-phase HPLC, utilizing a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. scirp.orgrestek.com For instance, one method describes the use of a C18 column (100 mm × 2.1 mm, 1.9 μm) with a mobile phase of acetonitrile and water containing additives. Another study utilized a Phenomenex Synergi™ 4 μm Fusion-RP column (50 x 2 mm) with a mobile phase gradient of water with 0.01% formic acid and acetonitrile. restek.comnih.gov
The quantification of bongkrekic acid by HPLC is typically achieved using UV detection or, more commonly, by coupling the HPLC system to a mass spectrometer. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) can be very low, reaching levels of micrograms per kilogram (μg/kg) in food matrices. nih.govspringernature.com
Table 1: Exemplary HPLC Parameters for Bongkrekic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (100 mm × 2.1 mm, 1.9 μm) | Phenomenex Synergi™ 4 μm Fusion-RP (50 x 2 mm) restek.comnih.gov |
| Mobile Phase A | Water with 0.1% formic acid and 2 mmol/L ammonium formate scirp.org | Water with 0.01% formic acid restek.comnih.gov |
| Mobile Phase B | 95% acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate scirp.org | Acetonitrile restek.comnih.gov |
| Detection | UV, Mass Spectrometry (MS) nih.gov | Mass Spectrometry (MS) restek.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, bongkrekic acid, being a large, polar, and thermally labile molecule with three carboxylic acid groups, is not directly amenable to GC-MS analysis. The high polarity leads to strong interactions with the stationary phase, resulting in poor peak shape and potential decomposition at the high temperatures required for volatilization.
Derivatization:
To overcome these limitations, derivatization is a necessary step to increase the volatility and thermal stability of bongkrekic acid for GC-MS analysis. The carboxylic acid functional groups are the primary targets for derivatization. Common derivatization strategies for fatty acids that could be applicable to bongkrekic acid include:
Esterification: This is the most common approach, converting the carboxylic acid groups to their corresponding esters, typically methyl esters (Fatty Acid Methyl Esters - FAMEs). Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl are used. restek.com
Silylation: This process replaces the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. restek.com
While these are standard procedures for fatty acids, specific and optimized derivatization protocols for bongkrekic acid for GC-MS analysis are not widely reported in the literature, with most modern methods favoring LC-MS due to its direct applicability without the need for derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), have become the gold standard for the sensitive and specific detection and quantification of bongkrekic acid. nih.govnih.gov This is particularly true for ultra-high performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (UHPLC-MS/MS), which offers rapid and highly efficient separations. scirp.orgnih.govnih.gov
Research Findings:
Numerous LC-MS/MS methods have been developed for the analysis of bongkrekic acid in various matrices, including food and biological samples. restek.comscielo.br These methods often utilize electrospray ionization (ESI) in either positive or negative ion mode. While negative ion mode is common for acidic compounds, some studies have shown that the formation of ammonium positive adduct ions can yield significantly higher response intensities for bongkrekic acid and its isomers. scirp.orgnih.gov
Multiple Reaction Monitoring (MRM) is a common acquisition mode in tandem mass spectrometry for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For bongkrekic acid (m/z 485.3), characteristic product ions at m/z 441.2, 397, 365, and 321 have been reported. scirp.orgrestek.com High-resolution mass spectrometry (HRMS), such as with an Orbitrap analyzer, allows for the accurate mass determination of the parent and fragment ions, further enhancing the confidence in identification. scirp.org
Recent studies have also utilized LC-MS/MS to separate and identify novel isomers of bongkrekic acid, such as iBKA-neo, a trans isomer at the C8 and C9 double bond. scirp.orgnih.gov
Table 2: LC-MS/MS Parameters for Bongkrekic Acid Analysis
| Parameter | Example Method 1 | Example Method 2 |
| Chromatography | UHPLC scirp.orgnih.gov | HPLC scielo.br |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) scirp.org | C18 column scielo.br |
| Ionization Mode | ESI positive (ammonium adducts) and negative scirp.orgnih.gov | ESI negative scielo.br |
| Mass Analyzer | Triple Quadrupole, Orbitrap (HRMS) scirp.orgrestek.com | Tandem Mass Spectrometry scielo.br |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) scirp.orgrestek.comscielo.br | Selected Ion Monitoring (SIM)-ddMS2 scirp.org |
| Precursor Ion (m/z) | 485.3 (negative mode) scirp.orgrestek.com | Varies with adduct in positive mode |
| Product Ions (m/z) | 441.2, 397, 365, 321, 173 scirp.orgrestek.com | - |
| Limit of Quantification | 0.25 μg/kg scirp.orgnih.gov | 2.0 μg/L |
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are crucial for the definitive identification and detailed structural analysis of bongkrekic acid, providing insights into its molecular framework and the spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Bongkrekic Acid Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
Research Findings:
NMR has been instrumental in confirming the structure of bongkrekic acid and in the identification and characterization of its isomers. For instance, the structure of a novel trans isomer, iBKA-neo, was elucidated using a suite of NMR experiments, including 1H NMR, 13C NMR, DQF-COSY, HSQC, and HMBC. scirp.org The 1H NMR spectrum of iBKA-neo in CD3OD showed characteristic signals for its olefinic protons, with specific chemical shifts and coupling constants confirming the trans configuration at the C8-C9 double bond. scirp.org For example, a signal at δ 7.48 (d, J = 16.1 Hz, 1H) is indicative of a trans-alkene proton. scirp.org Similarly, 13C NMR provides the chemical shifts for each carbon atom in the molecule, further confirming its structure. scirp.org A study on isobongkrekic acid noted that while it has a similar infrared spectrum to bongkrekic acid, its NMR spectrum is different, which was key to identifying it as a geometric isomer.
Table 3: Selected 1H NMR Data for iBKA-neo in CD3OD
| Chemical Shift (δ) ppm | Multiplicity and Coupling Constant (J) Hz | Assignment |
| 7.56 | d, J = 12.0 | Olefinic proton |
| 7.48 | d, J = 16.1 | Olefinic proton |
| 6.42 | d, J = 12.2 | Olefinic proton |
| 5.95 | dd, J = 14.6, 10.3 | Olefinic proton |
Data from a study on a novel bongkrekic acid isomer. scirp.org
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This results in a spectrum with absorption bands characteristic of specific functional groups. For bongkrekic acid, characteristic IR absorptions would be expected for the O-H stretching of the carboxylic acid groups, C=O stretching of the carbonyls, C=C stretching of the alkenes, and C-O stretching of the ether and carboxylic acid groups. While it has been noted that bongkrekic acid and its isomer, isobongkrekic acid, have similar but not identical infrared spectra, detailed FTIR spectral data and vibrational assignments for bongkrekic acid are not extensively published in recent literature. One study on the synthesis of bongkrekic acid analogs reported IR data for these related compounds, showing characteristic peaks for C=O and C=C stretching.
Raman Spectroscopy:
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. For organic molecules like bonqkrekic acid, the most significant electronic transitions are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). The wavelength and intensity of the absorption are directly related to the molecule's structure, particularly the extent of its conjugated system.
This compound possesses a long, polyunsaturated carbon chain with multiple conjugated double bonds. nih.gov This extensive conjugation is the primary chromophore responsible for its characteristic UV absorption profile. In conjugated systems, the π molecular orbitals are delocalized over multiple atoms, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy (i.e., a longer wavelength of light) is required to induce a π→π* transition compared to an isolated double bond.
Spectroscopic analysis of this compound in methanol reveals two distinct absorption maxima (λmax). drugfuture.com The presence of two strong absorption bands is characteristic of highly conjugated systems and provides insight into the complex electronic environment of the molecule. drugfuture.com These absorptions are attributed to π→π* transitions within the conjugated polyene system. The high molar absorptivity (ε) values indicate that these are highly probable, and therefore "allowed," transitions. drugfuture.com
Table 1: UV-Vis Spectroscopic Data for this compound This table summarizes the key absorption peaks for this compound as determined by UV-Vis spectroscopy.
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Probable Transition | Reference |
|---|---|---|---|---|
| 237 nm | 32,000 M⁻¹cm⁻¹ | Methanol | π→π* | drugfuture.com |
Structural Biology and X-ray Crystallography of this compound and its Biomolecular Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including complex biological assemblies. For this compound, structural studies have focused on its interaction with its primary cellular target, the mitochondrial ADP/ATP carrier (AAC), also known as the adenine (B156593) nucleotide translocase (ANT). nih.govdrugfuture.com The binding of this compound to the AAC is a critical event, as it potently inhibits the transporter's function of exchanging mitochondrial ATP for cytosolic ADP. researchgate.net This inhibition is achieved by locking the transporter in a specific conformational state. researchgate.netcdnsciencepub.com
The AAC operates via an alternating access mechanism, switching between a cytoplasmic-open state (c-state) and a matrix-open state (m-state) to transport nucleotides across the inner mitochondrial membrane. cdnsciencepub.com this compound specifically binds to and stabilizes the m-state, preventing the conformational changes necessary for the transport cycle. researchgate.netcdnsciencepub.com Elucidating the precise structure of this inhibited complex is crucial for understanding the molecular basis of its potent inhibitory activity.
Strategies for Crystallization of this compound-Protein Complexes
Determining the crystal structure of the this compound-AAC complex presented significant technical challenges. Mitochondrial membrane proteins like the AAC are notoriously difficult to crystallize due to their inherent flexibility and instability when removed from their native lipid environment and solubilized in detergents. The m-state, in particular, is known to be unstable in detergent solutions.
To overcome these hurdles, researchers employed innovative protein engineering and stabilization strategies. A key approach involved the use of a thermostabilized mutant of the AAC from Thermothrix oshimai (TtAac), which provided a more robust protein scaffold for crystallization trials. cdnsciencepub.com Even with a stabilized protein, obtaining well-diffracting crystals proved difficult. The breakthrough came with the application of nanobodies—single-domain antibody fragments derived from camelids. cdnsciencepub.com Nanobodies were raised to specifically recognize and bind to the this compound-inhibited conformation of the AAC. cdnsciencepub.com These nanobodies served a dual purpose: they stabilized the unstable m-state conformation of the carrier and provided additional surfaces that facilitated the formation of well-ordered crystal lattices, which are essential for high-quality X-ray diffraction. cdnsciencepub.com
Insights from High-Resolution Crystal Structures of this compound Binding Sites
The successful crystallization and subsequent X-ray diffraction analysis yielded high-resolution structures of the this compound-AAC complex, providing unprecedented insight into its binding mechanism. The structure (PDB ID: 6GCI) reveals that this compound binds deep within the central cavity of the AAC, at the substrate-binding site, effectively blocking access for ADP or ATP. optica.org
The binding pocket is formed by residues from the transmembrane helices of the carrier protein. The interaction is extensive and involves a combination of forces:
Salt Bridges and Hydrogen Bonds: The three carboxylic acid groups of this compound are crucial for its high-affinity binding. They form a network of salt bridges and hydrogen bonds with positively charged and polar amino acid residues within the binding site. drugfuture.comresearchgate.net Key residues identified as forming these interactions include multiple arginine residues. drugfuture.comresearchgate.net
The crystal structure confirms that this compound acts as a conformation-specific competitive inhibitor. nih.gov It fits snugly into the binding site normally occupied by nucleotides but does so in a way that locks the six transmembrane helices of the carrier into the m-state. nih.govresearchgate.net This structural "jamming" of the transporter's machinery provides a clear and detailed picture of how this potent mitochondrial toxin exerts its effect at the atomic level.
Table 2: Crystallographic Data for this compound-AAC Complex This table presents key details from the X-ray crystal structure of this compound bound to the mitochondrial ADP/ATP carrier (AAC).
| PDB ID | Experimental Method | Resolution | Bound Ligand | Target Protein | Key Interacting Residue Types | Reference |
|---|
Research Applications and Experimental Tools Derived from Bonqkrekic Acid
Bongkrekic Acid as a Biochemical Probe for Mitochondrial Biology
Bongkrekic acid's primary mechanism of toxicity lies in its potent and specific inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT). nih.govresearchgate.net This protein, located in the inner mitochondrial membrane, is crucial for cellular energy metabolism, facilitating the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria. nih.gov By binding to ANT, bongkrekic acid effectively halts this exchange, leading to a depletion of cellular energy and ultimately cell death. nih.govmdpi.com This specific interaction has made bongkrekic acid an essential tool for studying mitochondrial function.
Utility in Studying Adenine Nucleotide Translocase Function and Dysfunction
Bongkrekic acid serves as a highly specific inhibitor of the adenine nucleotide translocase (ANT), a key protein in the inner mitochondrial membrane. ebi.ac.ukresearchgate.net This makes it an invaluable tool for researchers investigating the function and dysfunction of this transporter. By blocking the exchange of ADP and ATP across the mitochondrial membrane, bongkrekic acid allows scientists to study the consequences of impaired energy transfer on cellular processes. nih.govresearchgate.net
One of the key aspects of ANT function that bongkrekic acid has helped to elucidate is its conformational state. ANT exists in two principal conformations: the "c" state, where the nucleotide-binding site faces the cytosol, and the "m" state, where it faces the mitochondrial matrix. nih.gov Bongkrekic acid specifically binds to and stabilizes the "m" conformation, effectively locking the transporter and preventing nucleotide exchange. nih.gov This contrasts with another ANT inhibitor, atractyloside, which stabilizes the "c" state. nih.gov The opposing effects of these two inhibitors have been instrumental in demonstrating the mobile carrier mechanism of ANT and understanding how it shuttles nucleotides across the inner mitochondrial membrane.
Studies utilizing bongkrekic acid have also provided insights into the kinetics and stoichiometry of ANT inhibition. For example, research has shown a sigmoidal relationship between the concentration of bongkrekic acid and the extent of inhibition of oxidative phosphorylation, suggesting a cooperative binding mechanism. researchgate.net Furthermore, quantitative analysis has helped determine the number of inhibitor binding sites on the ANT protein. researchgate.net
Application in Investigating Apoptosis and Necrotic Cell Death Pathways
Bongkrekic acid has proven to be a critical tool in dissecting the complex signaling cascades involved in programmed cell death, or apoptosis, and necrosis. ebi.ac.ukoup.com Its ability to inhibit the ANT and the mitochondrial permeability transition pore (PTP), a key player in cell death regulation, allows researchers to probe the involvement of mitochondria in these pathways. ebi.ac.uknih.gov
The opening of the PTP is a critical event in many forms of apoptosis, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. ebi.ac.ukannualreviews.org Bongkrekic acid, by stabilizing the "m" conformation of ANT, a putative component of the PTP, can inhibit the pore's opening. nih.govannualreviews.org This inhibitory effect has been used to demonstrate the central role of the PTP in various apoptotic models. For instance, studies have shown that bongkrekic acid can prevent the loss of mitochondrial membrane potential and subsequent apoptotic events induced by various stimuli. ebi.ac.ukoup.com
Furthermore, bongkrekic acid has been instrumental in distinguishing between different cell death modalities. In some cellular contexts, the inhibition of apoptosis by bongkrekic acid can lead to a switch to necrotic cell death. researchgate.net This has allowed researchers to investigate the molecular switches that determine whether a cell undergoes apoptosis or necrosis. For example, in some cell lines, death signals from the B cell antigen receptor (BCR) have been shown to cause mitochondrial alterations that precede both apoptotic and necrotic cascades, and bongkrekic acid can suppress these changes. oup.com
The use of bongkrekic acid in conjunction with other pharmacological agents and genetic models has significantly advanced our understanding of the intricate interplay between mitochondrial function and cell death signaling.
Synthetic Chemistry and Rational Design of Bongkrekic Acid Analogs
The complex chemical structure of bongkrekic acid presents significant challenges for its total synthesis. ebi.ac.uknih.gov However, the pursuit of synthetic routes has been driven by the need for a reliable supply for research and the potential to create analogs with modified biological activities.
Development of Synthetic Pathways for Bongkrekic Acid Derivatives
The total synthesis of bongkrekic acid is a complex undertaking due to its long carbon chain, multiple stereocenters, and conjugated double bonds. nih.govnih.gov The first total synthesis was reported in 1984. nih.gov Since then, several improved and more convergent synthetic strategies have been developed. nih.govacs.org These modern approaches often employ stereospecific palladium cross-coupling reactions to construct the diene units of the molecule. acs.org One notable strategy involved a three-component convergent approach utilizing Julia-Kocienski olefination and Suzuki coupling. researchgate.net
These synthetic efforts have not only provided access to bongkrekic acid itself but have also enabled the creation of various derivatives. By modifying the synthetic pathways, chemists can introduce specific structural changes to the bongkrekic acid molecule. researchgate.net For instance, simplified analogs have been synthesized that lack certain methyl groups, the methoxy (B1213986) group, or some of the internal double bonds. researchgate.net Other modifications have included the esterification of one of the three carboxylic acid groups. nih.gov
The development of these synthetic pathways is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological function. researchgate.net
Modulation of Biological Activity and Specificity through Chemical Modifications
The synthesis of bongkrekic acid analogs has allowed for a systematic investigation into how chemical modifications affect its biological activity and specificity. nih.govresearchgate.net These structure-activity relationship (SAR) studies have yielded valuable insights into the molecular determinants of bongkrekic acid's interaction with the adenine nucleotide translocase (ANT).
Key findings from these studies include:
The Importance of the Tricarboxylic Acid Moiety: Studies on various analogs have revealed that the three carboxylic acid groups are essential for the potent inhibition of ANT and the resulting anti-apoptotic activity. nih.govresearchgate.net Derivatives in which one of these carboxylic acids is esterified have shown significantly reduced activity or even potent toxicity through different mechanisms. nih.gov
The Role of the Carbon Chain Length: The length of the long carbon chain has also been found to be a critical factor. Analogs with a carbon chain of the same length as the natural bongkrekic acid tend to exhibit the most potent biological effects. nih.gov
Impact of Other Functional Groups: Simplified analogs lacking the methyl groups, methoxy group, and some internal double bonds have been synthesized and tested. researchgate.net While these modifications often lead to a reduction in inhibitory potency, they can also alter the manner of action, providing further clues about the binding interaction with ANT. researchgate.net For example, one simplified derivative, KH-17, was found to inhibit the mitochondrial ADP/ATP carrier from both the matrix and cytosolic sides, unlike bongkrekic acid which is specific to the matrix side. researchgate.net
These SAR studies are crucial for the rational design of new molecules with improved or altered properties. The goal is to develop compounds that may have therapeutic potential, for instance, as more specific apoptosis inhibitors or as probes with different binding characteristics to further elucidate the function of ANT. nih.gov
Theoretical and Computational Chemistry Approaches to Bongkrekic Acid Research
In recent years, theoretical and computational chemistry methods have become increasingly important in complementing experimental studies of bongkrekic acid and its interactions. These approaches provide a molecular-level understanding that can be difficult to obtain through experimental techniques alone.
Computational simulations have been used to predict the absolute conformation of bongkrekic acid. mdpi.com Interestingly, initial computational predictions suggested an E-configuration for the double bond at C8 and C9, which was later validated by the discovery of a naturally occurring isomer, iBKA-neo, that possesses this conformation. mdpi.com This highlights the predictive power of computational chemistry in understanding the structural diversity of natural products.
Furthermore, computational models are being developed to predict the interaction of bongkrekic acid with the adenine nucleotide translocase (ANT). nih.gov By combining protein language models with convolutional neural networks, researchers are aiming to identify potential binding sites and extract local features that govern this interaction. nih.gov These computational approaches can help to visualize how bongkrekic acid binds to the ANT, disrupting the normal exchange of ADP and ATP and leading to its toxic effects. nih.gov This understanding is crucial for elucidating the mechanisms of bongkrekic acid toxicity and for the rational design of new inhibitors or modulators of ANT function.
The synergy between experimental data and computational modeling provides a powerful platform for advancing our knowledge of bongkrekic acid's mechanism of action and for guiding the development of new chemical probes and potential therapeutic agents.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of bongkrekic acid. These methods provide a fundamental understanding of the molecule's geometry, electron distribution, and reactivity, which underpins its biological function.
Computational simulations have been used to predict the geometry of bongkrekic acid's double bonds. mdpi.com Interestingly, these calculations initially predicted an E-configuration at the C8-C9 double bond, which diverged from the experimentally observed Z-configuration of the common BKA isomer. mdpi.com However, the discovery of a new isomer, isobongkrekic acid-neo (iBKA-neo), validated the computational predictions, as iBKA-neo possesses the predicted E-configuration. mdpi.com This highlights the predictive power of quantum calculations in identifying potential, previously unknown isomers and understanding the subtle structural differences that can exist. mdpi.com These calculations are crucial for building accurate parameters for the force fields used in larger-scale molecular dynamics simulations and for interpreting the molecule's interaction with its protein targets. researchgate.net
| Isomer | Predicted Configuration (C8=C9) | Observed Absolute Configuration | Reference |
| Bongkrekic acid (BKA) | E-configuration | Z-configuration | mdpi.com |
| iBKA-neo | E-configuration | E-configuration | mdpi.com |
Molecular Dynamics Simulations of Bongkrekic Acid Interactions with Biological Membranes and Proteins
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. This method has been extensively applied to understand how bongkrekic acid interacts with its primary target, the mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT). researchgate.netnih.gov
Atomic-level MD simulations have been instrumental in modeling the interaction between BKA and the AAC. plos.orgx-mol.com Lacking a crystal structure for the inward-facing (IF) conformation of the carrier, researchers have successfully used MD simulations to predict a stable atomic structure of this state. plos.orgnih.gov These simulations show that BKA preferentially binds to the AAC in this inward-facing form, effectively locking it and preventing the transport of ADP and ATP across the inner mitochondrial membrane. plos.orgnih.govwikipedia.orgnih.gov
The simulations reveal that BKA's inhibitory action is mediated by a combination of forces, including van der Waals, hydrophobic, and hydrogen bonding interactions. researchgate.netnih.gov Specific amino acid residues within the AAC's binding cavity play a crucial role in anchoring the BKA molecule. Studies have identified strong hydrogen bond interactions with residues such as Gln-93, Tyr-196, Arg-287, and Arg-245, which are critical for the stable binding and subsequent inhibition of the transporter. researchgate.netnih.gov The binding of BKA induces conformational changes in these essential, positively charged polar amino acids within the active site, thereby blocking the protein's translocation function. researchgate.netnih.gov The prominent binding force between the C26 atom of BKA and the residue Tyr-196 has been identified as particularly significant to the molecule's toxicity. researchgate.netnih.gov
| Key Interacting Residues in ANT | Primary Type of Interaction with BKA | Functional Consequence of Interaction | Reference |
| Gln-93 | Hydrogen Bonding | Stabilizes BKA in the binding pocket | researchgate.netnih.gov |
| Tyr-196 | Hydrogen Bonding, Hydrophobic | Significant contribution to toxicity and binding | researchgate.netnih.gov |
| Arg-245 | Hydrogen Bonding | Affects conformational state of ANT | researchgate.netnih.gov |
| Arg-287 | Hydrogen Bonding | Stabilizes BKA in the binding pocket | researchgate.netnih.gov |
| Lys-30 | Electrostatic Interaction (Salt Bridge) | Positions BKA in the center of the active site | wikipedia.org |
Computational Modeling of Structure-Activity Relationships and Ligand-Binding Dynamics
Computational modeling is crucial for exploring the structure-activity relationships (SAR) of bongkrekic acid, which examines how the chemical structure of a compound influences its biological activity. These models help to identify the key molecular features responsible for its toxicity and inhibitory potency.
SAR studies have shown that minor structural variances among BKA isomers can significantly affect their target specificity and toxicity. mdpi.com For example, isobongkrekic acid (iBKA), a trans isomer of BKA, exhibits only one-fifth of the toxicity of BKA in mouse models, demonstrating that the specific geometric configuration around the double bonds is critical for potent interaction with the ANT protein. mdpi.com Further computational and synthetic studies have developed simplified analogues of BKA for SAR analysis. researchgate.net This research has confirmed that the three carboxylic acid moieties are essential for the biological activity of BKA. researchgate.net
More advanced computational approaches have combined protein language models (PLMs) with multi-window scanning convolutional neural networks (mCNNs) to create predictive models for mitochondrial carriers and their interactions with toxins like BKA. nih.govacs.orgacs.orgacs.org These sophisticated models can accurately identify mitochondrial carriers from a broader class of transporters and provide insights into the structural determinants of binding and the molecular mechanisms of toxicity. acs.orgresearchgate.net Such models have demonstrated high performance, contributing to a better understanding of mitochondrial toxicology and potentially aiding in the development of therapeutic strategies for related disorders. nih.govacs.orgacs.org
| Performance Metric | Reported Value | Reference |
| Sensitivity | 96.66% | acs.orgacs.org |
| Specificity | 95.76% | acs.orgacs.org |
| Accuracy | 96.12% | acs.orgacs.org |
| Matthews Correlation Coefficient (MCC) | 91.83% | acs.orgacs.org |
| F1-Score | 94.63% | acs.orgacs.org |
| Area Under the Curve (AUC) | 98.55% | acs.orgacs.org |
Future Perspectives and Uncharted Territories in Bonqkrekic Acid Research
Exploration of Unidentified Biosynthetic Intermediates and Enzymes
The genetic foundation for bongkrekic acid production lies within the bon gene cluster, which directs a modular type I polyketide synthase (PKS) system. frontiersin.orgresearchgate.net Specifically, it is a trans-AT PKS, which along with accessory enzymes, assembles the complex polyunsaturated tricarboxylic acid. frontiersin.org While bioinformatic analyses and initial genetic studies have provided a roadmap of its synthesis, the precise functions of all involved enzymes and the structures of transient intermediates remain areas of active investigation.
The biosynthesis is known to involve several complex steps, including isoprenoid-like β-branching events and a unique six-electron oxidation of a terminal methyl group to a carboxylic acid. nih.gov The latter step is catalyzed by a novel cytochrome P450 monooxygenase, BonL. nih.govresearchgate.net Deletion of the gene for BonL resulted in the production of deoxybongkrekic acid, confirming its role in forming one of the acid's characteristic carboxyl groups. nih.gov
Further research is needed to fully characterize the sequence of events and the specific roles of other enzymes encoded by the bon cluster. For instance, the β-branching process is thought to involve a ketosynthase (BonF), a 3-Hydroxy-3-methylglutaryl-CoA synthase (BonG), and an enoyl-CoA hydratase (BonH and BonI). nih.gov The installation of these branches likely follows models seen in the biosynthesis of other polyketides like bacillaene, which utilize an HMG-CoA synthase (HCS)-catalyzed aldol (B89426) addition. rsc.org However, the exact substrates and protein-protein interactions within the bongkrekic acid PKS assembly line require empirical validation. Unraveling the complete catalytic cycle of each module and identifying the short-lived acyl-carrier protein (ACP)-bound intermediates will provide a deeper understanding of how this unusual molecule is constructed.
| Enzyme/Protein | Gene | Proposed Function | Supporting Evidence |
|---|---|---|---|
| Polyketide Synthase | bonA, bonB, bonD | Core assembly of the polyketide backbone. nih.govencyclopedia.pub | Gene silencing of bonA halted bongkrekic acid production. nih.gov |
| Ketosynthase | bonF | Likely involved in the β-branching process. nih.gov | Bioinformatic analysis of the bon gene cluster. nih.gov |
| 3-Hydroxy-3-methylglutaryl-CoA synthase (HMGS) | bonG | Likely involved in the β-branching process. nih.gov | Bioinformatic analysis of the bon gene cluster. nih.gov |
| Enoyl-CoA hydratase | bonH, bonI | Likely involved in the β-branching process. nih.gov | Bioinformatic analysis of the bon gene cluster. nih.gov |
| Cytochrome P450 Monooxygenase | bonL | Catalyzes the six-electron oxidation of a methyl group to a carboxyl group. researchgate.netnih.gov | Mutant strains produced deoxybongkrekic acid. nih.gov |
| O-methyltransferase | bonM | Methylates the hydroxyl group at C-17. nih.gov | Bioinformatic analysis of the bon gene cluster. nih.gov |
Discovery of Novel Biological Targets and Downstream Effects of Bongkrekic Acid
The primary and most well-understood biological target of bongkrekic acid is the mitochondrial adenine (B156593) nucleotide translocator (ANT). wikipedia.orgfrontiersin.orgoup.com This protein is critical for cellular energy metabolism, facilitating the exchange of ADP produced in the cytosol for ATP synthesized within the mitochondria. encyclopedia.pub By binding to the ANT, bongkrekic acid locks it in a specific conformation, halting this transport and leading to cellular energy depletion and cell death. wikipedia.orgnih.gov This interaction is also the basis for its ability to inhibit the mitochondrial permeability transition pore (MPTP). frontiersin.org
However, emerging research suggests that the biological activity of bongkrekic acid may not be limited to the ANT. One study identified bongkrekic acid as a highly selective stimulator of peroxisome proliferator-activated receptor γ (PPARγ) activity. iiarjournals.org PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism, and this finding opens up a new avenue for investigating the compound's effects on metabolic regulation, distinct from its acute toxicity. iiarjournals.orgjst.go.jp
Furthermore, the downstream consequences of mitochondrial disruption by bongkrekic acid are complex. Its toxicity is associated with the release of damage-associated molecular patterns (DAMPs), such as mitochondrial DNA. frontiersin.org These molecules can activate inflammatory signaling pathways by engaging receptors like TLR8 and RAGE, which in turn trigger downstream cascades involving NF-κB, MAPK, and the NLRP3 inflammasome, leading to a systemic inflammatory response. frontiersin.org Future studies are needed to fully map these downstream effects and identify other potential cellular targets, which could reveal new insights into its pathophysiology and potentially identify novel therapeutic strategies for other conditions involving mitochondrial dysfunction or inflammation.
| Target | Mechanism of Action | Downstream Effects | Status |
|---|---|---|---|
| Mitochondrial Adenine Nucleotide Translocator (ANT) | Inhibits ATP/ADP exchange by locking the transporter in a fixed conformation. wikipedia.orgnih.gov | Inhibition of oxidative phosphorylation, cellular energy depletion, cell death, inhibition of the mitochondrial permeability transition pore (MPTP). frontiersin.org | Established |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Acts as a selective stimulator of PPARγ transcriptional activity. iiarjournals.org | Potential modulation of adipogenesis and glucose metabolism. iiarjournals.orgjst.go.jp | Potential/Exploratory |
| Inflammatory Receptors (e.g., TLR8, RAGE) | Indirectly activated by DAMPs released from damaged mitochondria. frontiersin.org | Activation of NF-κB, MAPK, and NLRP3 inflammasome signaling pathways; cytokine production. frontiersin.org | Downstream Effect |
Development of Advanced Methodologies for In Situ Analysis of Bongkrekic Acid
The detection of bongkrekic acid in food matrices has traditionally relied on laboratory-based instrumental methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govencyclopedia.pub More advanced techniques, including UPLC-MS/MS and HPLC-Orbitrap HRMS, offer high sensitivity and accuracy for quantifying the toxin and its isomers. researchgate.netfrontiersin.org However, these methods are not well-suited for rapid, on-site screening in food production facilities or remote locations due to their high cost, complexity, and the need for trained personnel. nih.gov
A significant future direction in bongkrekic acid research is the development of simple, user-friendly, and portable analytical tools for in situ analysis. nih.gov Immunoassays represent a promising approach. nih.gov Techniques such as the enzyme-linked immunosorbent assay (ELISA) and colloidal gold-based immunochromatographic assays (GICA), commonly known as lateral flow strips, could provide rapid and cost-effective screening for the presence of the toxin without the need for extensive sample preparation or sophisticated equipment. nih.gov
Research is also focusing on improving sample preparation to enhance detection sensitivity. The use of novel materials like magnetic halloysite (B83129) nanotubes (Fe3O4/HNTs) has been shown to effectively pre-concentrate bongkrekic acid and its isomers from complex food samples like rice noodles, allowing for more robust analysis. researchgate.netfrontiersin.org Integrating such advanced extraction techniques with portable detection platforms could lead to powerful new tools for ensuring food safety and conducting epidemiological surveillance during outbreaks. nih.gov
| Method | Principle | Advantages | Limitations for In Situ Use |
|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. frontiersin.org | High sensitivity, high specificity, quantitative. frontiersin.org | Expensive, requires expert operators, not portable, time-consuming. nih.gov |
| HPLC-Orbitrap HRMS | Chromatographic separation with high-resolution mass spectrometry. researchgate.net | Extremely high mass accuracy, can distinguish isomers. mdpi.com | Very high cost, complex instrumentation, not portable. nih.gov |
| Immunoassays (ELISA, GICA) | Antibody-antigen binding. nih.gov | Potentially rapid, low cost, user-friendly, portable. nih.gov | Development of specific antibodies required, may be less quantitative than MS methods. nih.gov |
| Colorimetric Probes | Visually detectable color change upon binding, e.g., using stabilized gold nanoparticles. frontiersin.org | Simple, visual detection. frontiersin.org | May have lower sensitivity and be prone to matrix interference. |
Broader Implications for Understanding Microbial Metabolite Function in Biological Systems
The study of bongkrekic acid extends far beyond its role as a food safety hazard, offering profound insights into the chemical ecology of microorganisms. The production of the toxin is often associated with the co-cultivation of B. gladioli with fungi, such as Rhizopus oligosporus in the production of tempe bongkrek. nih.govencyclopedia.pub This interspecies interaction appears to trigger or enhance the expression of the bon gene cluster, making it a powerful model system for studying microbial communication. frontiersin.org
Many microbial biosynthetic gene clusters for secondary metabolites are "silent" under standard laboratory conditions and are only activated in the presence of specific environmental cues, such as signals from other microbes. frontiersin.org Research into the triggers for bongkrekic acid production can help elucidate the molecular language—the specific chemical signals and regulatory networks—that governs microbial interactions in complex communities. This knowledge is a cornerstone of chemical ecology and is critical for the discovery of novel natural products, as microbial co-culture is increasingly used as a strategy to unlock cryptic biosynthetic potential. frontiersin.org
Furthermore, the elucidation of the unique biosynthetic machinery for bongkrekic acid, including its non-canonical PKS and specialized tailoring enzymes like BonL, expands our fundamental understanding of how microorganisms generate vast chemical diversity from simple building blocks. nih.govd-nb.info This knowledge can be harnessed in the field of synthetic biology to engineer novel biosynthetic pathways, potentially leading to the creation of new pharmaceuticals or other valuable bioactive compounds.
Q & A
Q. How can researchers mitigate confounding variables in longitudinal studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
